molecular formula C10H14N2O B15318544 2-(5-Methylpyridin-3-yl)morpholine

2-(5-Methylpyridin-3-yl)morpholine

Cat. No.: B15318544
M. Wt: 178.23 g/mol
InChI Key: VRYPAWGDYOMGOY-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) and Pyridine (B92270) Scaffolds in Modern Medicinal Chemistry

The morpholine and pyridine rings are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. nih.govresearchgate.netrsc.orgresearchgate.net

The morpholine scaffold, a saturated heterocycle containing both an ether and a secondary amine functional group, offers several advantages in drug design. Its presence can enhance the pharmacokinetic properties of a molecule, such as improving aqueous solubility and metabolic stability. nih.govresearchgate.net The morpholine ring is a versatile building block that can be readily incorporated into larger molecules and can form hydrogen bonds, contributing to target binding. researchgate.netresearchgate.net A wide range of biological activities have been attributed to morpholine-containing compounds, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net

The pyridine ring, an aromatic nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. rsc.orgresearchgate.netnih.govnih.gov It is a key component in numerous natural products, including vitamins and alkaloids. nih.govnih.gov The inclusion of a pyridine motif can improve a drug's potency, permeability, and metabolic stability. nih.gov Its ability to act as a bioisostere for other aromatic and heterocyclic rings, coupled with its contribution to water solubility, makes it a valuable tool for optimizing lead compounds. nih.govnih.gov Pyridine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, and antibacterial properties. researchgate.netnih.gov

Historical Perspective on Related Heterocyclic Compounds and Their Biological Relevance

The history of heterocyclic chemistry is intertwined with the development of organic chemistry, dating back to the 19th century. nveo.orgwikipedia.org Early discoveries, such as the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) in 1832, laid the groundwork for understanding these cyclic compounds containing atoms of at least two different elements. nveo.orgwikipedia.org The synthesis of indigo (B80030) dye by Friedlander in 1906 marked a significant milestone, demonstrating the industrial potential of synthetic heterocyclic chemistry. nveo.orgwikipedia.org

Over time, the biological significance of heterocyclic compounds became increasingly apparent. They are fundamental components of essential biomolecules like nucleic acids, vitamins, and enzymes. nveo.orgderpharmachemica.com This inherent biological relevance has driven extensive research into the synthesis and therapeutic application of novel heterocyclic structures. nveo.orgderpharmachemica.com The majority of new drugs contain heterocyclic rings, highlighting their importance in addressing a wide range of diseases, including infections, cancer, and neurological disorders. nveo.orgnumberanalytics.com

Rationale and Research Objectives for Investigating 2-(5-Methylpyridin-3-yl)morpholine

The investigation into this compound is predicated on the established therapeutic potential of its constituent morpholine and pyridine scaffolds. The strategic combination of these two privileged structures into a single molecule offers the potential for novel biological activity and improved drug-like properties.

The primary research objectives for studying this compound likely include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its derivatives, and thoroughly characterizing their chemical structures. researchgate.netijprs.com

Biological Screening: Evaluating the compound against a variety of biological targets to identify potential therapeutic applications. This could involve screening for anticancer, antimicrobial, anti-inflammatory, or other activities. researchgate.netijprs.comrdd.edu.iq

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications influence its biological activity. e3s-conferences.org

Current Landscape of Research on Pyridine- and Morpholine-Containing Molecules

Current research continues to heavily leverage pyridine and morpholine motifs in the quest for new therapeutic agents. The focus is often on creating hybrid molecules that combine these scaffolds with other pharmacologically active groups to enhance efficacy and overcome challenges like drug resistance. nih.govpharmjournal.ru

Recent studies on pyridine derivatives have explored their potential as antibacterial agents against multidrug-resistant pathogens, kinase inhibitors for cancer therapy, and agents targeting various other biological pathways. nih.govnih.govresearchgate.net The versatility of the pyridine ring allows for extensive chemical modification, enabling the generation of large libraries of compounds for high-throughput screening. nih.gov

Similarly, research on morpholine-containing molecules remains robust, with ongoing efforts to synthesize novel derivatives with a wide spectrum of biological activities. nih.govresearchgate.netpharmjournal.ru Scientists are exploring new synthetic strategies to create diverse morpholine-based compounds for drug discovery projects. nih.gov The ability of the morpholine ring to improve the pharmacokinetic profile of drug candidates continues to make it an attractive component in medicinal chemistry. researchgate.net

Broader Implications for Chemical Biology and Drug Discovery (Conceptual)

The investigation of compounds like this compound has broader implications for the fields of chemical biology and drug discovery. The synthesis and study of such novel heterocyclic systems contribute to a deeper understanding of the fundamental principles that govern molecular recognition and biological activity.

Conceptually, the successful development of a drug candidate based on the this compound scaffold could validate the strategy of combining well-established pharmacophores to create new chemical entities with unique therapeutic profiles. This approach, often referred to as "molecular hybridization," is a powerful tool in drug design. Furthermore, the exploration of the chemical space around this core structure could lead to the discovery of new biological targets and pathways, opening up new avenues for therapeutic intervention.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(5-methylpyridin-3-yl)morpholine

InChI

InChI=1S/C10H14N2O/c1-8-4-9(6-12-5-8)10-7-11-2-3-13-10/h4-6,10-11H,2-3,7H2,1H3

InChI Key

VRYPAWGDYOMGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CNCCO2

Origin of Product

United States

Synthetic Methodologies for 2 5 Methylpyridin 3 Yl Morpholine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections of 2-(5-Methylpyridin-3-yl)morpholine

A retrosynthetic analysis of this compound reveals several plausible disconnections, offering flexibility in the design of a synthetic route. The primary bonds for disconnection are the C-N and C-C bonds that connect the pyridine (B92270) and morpholine (B109124) rings.

Figure 1: Key Retrosynthetic Disconnections for this compound

Disconnection StrategyPrecursorsKey Reaction Type
Route A: C(aryl)-N Bond Formation 3-Halo-5-methylpyridine and MorpholineNucleophilic Aromatic Substitution or Buchwald-Hartwig Amination
Route B: C(morpholine)-N Bond Formation 2-Halomorpholine and 3-Amino-5-methylpyridineNucleophilic Substitution
Route C: C-C Bond Formation 3-Bromo-5-methylpyridine and a Morpholine-containing organometallic reagentSuzuki or other Cross-Coupling Reaction
Route D: Morpholine Ring Formation A substituted 2-aminoethanol derivative attached to the pyridine ringIntramolecular Cyclization

Route A represents a common and often practical approach, involving the coupling of a pre-functionalized pyridine with the readily available morpholine. Route B is also feasible but may require the synthesis of a less stable 2-halomorpholine intermediate. Route C offers an alternative by forming the C-C bond at a late stage. Route D involves building the morpholine ring onto the pyridine scaffold, a strategy that can be particularly useful for introducing substituents on the morpholine ring in a controlled manner.

Classical Synthetic Routes to the Morpholine Core

The morpholine ring is a common structural motif, and its synthesis has been extensively studied. Classical methods typically involve the cyclization of diethanolamine (B148213) or its derivatives.

One of the most established methods is the dehydration of diethanolamine using a strong acid, such as concentrated sulfuric acid nih.govnih.gov. The reaction proceeds by protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group to form the ether linkage, and subsequent cyclization with the amine.

Another common approach involves the reaction of a dihaloethane with an ethanolamine (B43304) derivative or ammonia (B1221849) nih.gov. For instance, bis(2-chloroethyl) ether can react with ammonia to form morpholine nih.gov. These classical methods are generally robust and suitable for large-scale synthesis, although they may lack the subtlety required for producing highly substituted or stereochemically pure morpholines. More modern approaches offer milder conditions and greater functional group tolerance elsevierpure.com.

Established Methods for Pyridine Ring Functionalization and Substitution

The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods available to introduce substituents at specific positions researchgate.netnih.govresearchgate.net. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while electrophilic substitution is generally more difficult nih.gove3s-conferences.org.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds between a pyridine ring and other fragments nih.govnih.govwikipedia.org. This reaction typically involves the coupling of a halopyridine with an organoboron reagent in the presence of a palladium catalyst and a base nih.govwikipedia.org. The Suzuki reaction is known for its high functional group tolerance and has been successfully applied to the synthesis of various biaryl compounds containing pyridine rings wikipedia.orgacs.org. For the synthesis of this compound via Route C, a suitable morpholine-containing boronic acid or ester would be required. While often effective, challenges in the Suzuki coupling of pyridines can arise from the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity nih.gov. The use of specialized ligands can often overcome this issue wiley.com.

Table 1: Examples of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Pyridines

Catalyst/PrecatalystLigandSubstrate ScopeReference(s)
Pd(PPh₃)₄TriphenylphosphineVarious arylboronic acids with halopyridines wikipedia.org
Pd(OAc)₂Buchwald-type biarylphosphinesChallenging heterocyclic substrates, including aminopyridines wiley.com
Pd(dba)₂BINAPN-(hetero)aryl-substituted amines nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, especially with nitrogen and oxygen nucleophiles enamine.netnih.govacs.org. The reaction is most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate enamine.net. For the synthesis of this compound via Route A, a 3-halo-5-methylpyridine would be the substrate. While the 3-position is less activated towards nucleophilic attack than the 2- and 4-positions, the reaction can often be driven to completion with strong nucleophiles and/or elevated temperatures acs.org. The presence of electron-withdrawing groups on the pyridine ring can facilitate the reaction researchgate.net.

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings without the need for pre-installed leaving groups researchgate.netacs.org. These methods often employ transition metal catalysts to activate a C-H bond, which can then react with a suitable coupling partner nih.govresearchgate.net. While significant progress has been made, achieving high regioselectivity can be a challenge due to the presence of multiple C-H bonds researchgate.net. For the synthesis of the target molecule, a direct C-H amination of 3-methylpyridine (B133936) with morpholine could be envisioned, although controlling the position of functionalization would be critical.

Stereoselective Synthesis of Enantiomeric Forms of this compound (if applicable)

The synthesis of specific enantiomers of this compound is crucial for pharmacological studies, as different enantiomers can exhibit distinct biological activities. Since the target molecule possesses a stereocenter at the C2 position of the morpholine ring, stereoselective synthetic methods are required to obtain enantiomerically pure forms.

General strategies for the stereoselective synthesis of morpholines include:

Use of Chiral Starting Materials: A common approach is to start with an enantiomerically pure amino alcohol, which can be cyclized to form the morpholine ring with a defined stereochemistry. For instance, a chiral amino alcohol derived from a natural amino acid could be used to construct the morpholine ring in a stereocontrolled manner.

Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions can induce enantioselectivity. For example, a palladium-catalyzed hydroamination reaction using a chiral ligand could be employed to cyclize an unsaturated amino alcohol precursor to the morpholine ring with high enantiomeric excess.

Diastereoselective Reactions: If a chiral auxiliary is used, diastereoselective reactions can be employed to create the desired stereocenter, followed by removal of the auxiliary researchgate.net. Recent advances in photocatalysis have also enabled diastereoselective annulation strategies for the synthesis of substituted morpholines researchgate.netacs.org.

A plausible stereoselective route to a specific enantiomer of this compound could involve the reaction of an enantiopure epoxide with a suitable aminopyridine derivative, followed by ring closure.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The enantioselective synthesis of morpholine derivatives is of paramount importance as the stereochemistry often dictates biological activity. One effective approach involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. ubc.ca This method, starting from ether-containing aminoalkyne substrates, utilizes a bis(amidate)bis(amido)Ti catalyst to form a cyclic imine. Subsequent reduction with a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, yields chiral 3-substituted morpholines with high enantiomeric excess (>95%). ubc.ca Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's ligand is crucial for achieving high enantioselectivity. ubc.ca

Another strategy employs chiral auxiliaries derived from enantiomerically pure amino alcohols. e3s-conferences.org A four-step synthesis of cis-3,5-disubstituted morpholines has been developed where the key step is a Palladium-catalyzed carboamination reaction. e3s-conferences.org This reaction couples a substituted ethanolamine derivative with an aryl or alkenyl bromide, producing morpholine products as single stereoisomers in moderate to good yields. e3s-conferences.org

Enantiomeric Purity Assessment Methodologies

The assessment of enantiomeric purity is a critical step in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a standard and reliable method for separating and quantifying enantiomers of morpholine derivatives. This technique allows for the determination of the enantiomeric excess (ee) of the synthesized products. Mass spectrometry, often coupled with chromatography (LC-MS), is another powerful tool for analyzing the stereoisomers of these compounds. researchgate.net For instance, ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry has been used to identify and characterize metabolites of morpholine-containing drugs, demonstrating its utility in distinguishing between stereoisomers. researchgate.net

Synthesis of Structurally Diverse Analogs and Derivatives of this compound

The structural diversity of morpholine analogs allows for the fine-tuning of their biological activities. Modifications can be introduced at various positions of the morpholine ring, the pyridine moiety, and the linker region connecting them.

Modifications of the Morpholine Ring System

Modifications to the morpholine ring itself can significantly impact the compound's properties. The introduction of substituents on the morpholine ring, such as a methyl group at the 3-position or an ethylene (B1197577) bridge between the 3- and 5-positions, has been explored to develop selective and highly brain-penetrant mTOR kinase inhibitors. nih.gov Bridged morpholine moieties, in particular, can decrease lipophilicity and enhance polar surface area due to conformational changes. nih.gov The synthesis of 2-substituted and 2,3-disubstituted morpholines can be achieved through a metal-free, one-pot strategy involving the reaction of aziridines with halogenated alcohols, facilitated by ammonium (B1175870) persulfate. researchgate.net Furthermore, morpholine-2,5-diones, which can be synthesized from amino acids, serve as precursors for producing polydepsipeptides with potential biomedical applications. researchgate.netnih.gov A simplified, high-yield synthesis of these diones has been developed using hydrophobic amino acids. researchgate.netnih.gov

Substituent Variations on the Pyridine Moiety

Varying the substituents on the pyridine ring is a common strategy to modulate the biological activity of this compound analogs. For instance, analogs such as (5-(Morpholin-2-yl)pyridin-3-yl)methanol and 2-(5-Ethylpyridin-3-yl)morpholine have been synthesized, indicating the feasibility of introducing different alkyl and functional groups at the 5-position of the pyridine ring. bldpharm.combldpharm.com The synthesis of 2-methylpyridines can be achieved through a continuous flow setup using a Raney® nickel catalyst, offering a greener alternative to traditional batch reactions. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to develop more environmentally benign synthetic routes. A notable advancement is the one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols using inexpensive reagents like ethylene sulfate (B86663) and potassium tert-butoxide. chemrxiv.org This method is high-yielding and allows for the clean isolation of the desired monoalkylation products. chemrxiv.org The process has been successfully scaled up to over 50 grams and offers significant environmental and safety benefits compared to traditional methods. chemrxiv.org Furthermore, the use of flow chemistry for the synthesis of precursors like 2-methylpyridines represents a greener approach by enabling higher selectivity and reducing waste compared to conventional batch processes. mdpi.com

Data Tables

Table 1: Examples of Synthesized Analogs of this compound

Compound NameModificationReference
(5-(Morpholin-2-yl)pyridin-3-yl)methanolSubstitution on pyridine ring bldpharm.com
2-(5-Ethylpyridin-3-yl)morpholineSubstitution on pyridine ring bldpharm.com
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine hydrochlorideLinker modification sigmaaldrich.com
cis-3,5-disubstituted morpholinesSubstitution on morpholine ring e3s-conferences.org

Table 2: Catalysts Used in the Asymmetric Synthesis of Morpholine Derivatives

CatalystReaction TypeSubstrateOutcomeReference
bis(amidate)bis(amido)Ti catalystHydroaminationEther-containing aminoalkynesCyclic imine intermediate ubc.ca
RuCl(S,S)-Ts-DPENAsymmetric transfer hydrogenationCyclic imineChiral 3-substituted morpholines (>95% ee) ubc.ca
Palladium catalystCarboaminationSubstituted ethanolamine and aryl/alkenyl bromideEnantiopure cis-3,5-disubstituted morpholines e3s-conferences.org

Solvent Selection and Waste Minimization

Commonly used solvents in Buchwald-Hartwig amination reactions include toluene, dioxane, and tetrahydrofuran (B95107) (THF). These aprotic solvents are effective at solubilizing the reactants and the palladium catalyst complex. However, from a green chemistry perspective, the use of these solvents raises concerns due to their volatility, potential toxicity, and the generation of organic waste.

Efforts to develop more sustainable synthetic routes have explored the use of greener solvents. For instance, cyclopentyl methyl ether (CPME) has emerged as a more environmentally friendly alternative to traditional ethereal solvents, offering a higher boiling point and lower peroxide-forming tendencies. Furthermore, research into aqueous reaction media for C-N coupling reactions is an active area of investigation, aiming to significantly reduce organic solvent waste. The use of water as a solvent, when feasible, presents a highly sustainable option. google.com

Waste minimization strategies extend beyond solvent choice and include the optimization of reaction conditions to maximize yield and reduce byproduct formation. This can involve fine-tuning the stoichiometry of reactants, catalyst loading, and reaction time to ensure complete conversion of the starting materials. The use of highly active catalysts allows for lower catalyst loadings, which in turn reduces the amount of heavy metal waste.

ParameterConventional SolventsGreener AlternativesConsiderations for Waste Minimization
Solvent Type Toluene, Dioxane, THFCyclopentyl Methyl Ether (CPME), Water (in specific cases)- Selection of less toxic and biodegradable solvents. - Reduction of solvent volume through process concentration.
Byproduct Formation Can be significant with incomplete conversion or side reactions.Can be minimized with optimized catalyst systems.- Precise control of reaction stoichiometry. - Use of highly selective catalysts to avoid side products.
Catalyst Residue Requires efficient removal to avoid product contamination.Lower catalyst loading reduces metal waste.- Use of highly active catalysts to minimize loading. - Implementation of catalyst recycling protocols.

Catalytic Efficiency and Sustainability

The efficiency and sustainability of the synthesis of this compound are intrinsically linked to the choice and performance of the catalyst. Palladium-based catalysts are highly effective for C-N cross-coupling reactions, with the ligand playing a crucial role in determining the catalyst's activity, stability, and selectivity.

For the Buchwald-Hartwig amination of a halopyridine with morpholine, various phosphine (B1218219) ligands have been successfully employed. Commonly used ligands include bidentate phosphines like BINAP and monodentate, sterically hindered phosphines such as tri-tert-butylphosphine (B79228) ((t-Bu)3P). The choice of ligand can significantly influence the reaction rate and the required catalyst loading. The development of highly active palladium precatalysts has enabled reactions to be carried out at very low catalyst loadings, sometimes in the parts-per-million (ppm) range, which is highly desirable for both economic and environmental reasons. acs.orgacs.org

From a sustainability standpoint, the use of precious metals like palladium necessitates strategies for catalyst recycling to minimize cost and environmental impact. While homogeneous palladium catalysts are highly active, their separation from the product can be challenging. Research into heterogeneous palladium catalysts, such as palladium supported on various materials, offers a potential solution for easier catalyst recovery and reuse. mdpi.com

Copper-catalyzed Ullmann-type reactions provide an alternative to palladium-based methods. While often requiring higher reaction temperatures, copper catalysts are more abundant and less expensive than palladium. Advances in ligand design for copper-catalyzed C-N coupling have led to milder reaction conditions and improved efficiency. organic-chemistry.org

Catalyst SystemTypical LigandsAdvantagesSustainability Considerations
Palladium-based (Homogeneous) BINAP, (t-Bu)3P, DavePhosHigh activity, broad substrate scope, mild reaction conditions.- High cost of palladium. - Need for efficient catalyst removal and recycling. - Potential for metal contamination in the product.
Palladium-based (Heterogeneous) Various supported phosphinesEasier catalyst separation and recycling.- Potentially lower activity compared to homogeneous counterparts. - Leaching of the metal into the reaction mixture can still occur.
Copper-based (Ullmann) Phenanthroline derivatives, various N,O-donorsLower catalyst cost, abundant metal.- Often requires higher reaction temperatures. - Can require stoichiometric amounts of copper in older methods. - Modern catalytic versions are more sustainable.

Process Optimization and Scalability Considerations for this compound Synthesis

The successful transition of a synthetic route for this compound from the laboratory to a larger scale requires careful process optimization and consideration of scalability factors. The goal is to develop a robust, safe, and economically viable process that consistently delivers the product with the desired purity.

For a Buchwald-Hartwig amination approach, key parameters for optimization include the choice of palladium precursor and ligand, the base, the solvent, the reaction temperature, and the reaction time. The stoichiometry of the reactants, particularly the amount of morpholine and base, needs to be carefully controlled to ensure complete conversion of the starting halopyridine and to minimize the formation of impurities. The use of preformed, air-stable palladium precatalysts can simplify the reaction setup and improve reproducibility on a larger scale. acs.orgsigmaaldrich.com

On a kilogram scale, heat transfer and mixing become critical parameters. The exothermic nature of some coupling reactions needs to be managed to ensure temperature control and prevent runaway reactions. The choice of reactor and agitation system is therefore important. Furthermore, the work-up and purification procedures must be scalable. Crystallization is often the preferred method for purification on a large scale as it can be more efficient and generate less waste than chromatography. acs.org

The development of continuous flow processes for Buchwald-Hartwig amination offers significant advantages for scalability and safety. rsc.orgrsc.org Flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and can lead to higher space-time yields. The ability to operate at steady state also enhances process consistency.

ParameterLaboratory Scale ConsiderationsScalability Challenges and Solutions
Catalyst Loading Often higher for initial screening.Must be minimized for cost-effectiveness. Use of highly active catalysts and optimization of reaction conditions.
Base Wide variety of bases can be screened.Cost, solubility, and ease of removal are critical. Inorganic bases like Cs2CO3 or K3PO4 are often preferred.
Solvent Small volumes, easy to handle.Large volumes pose safety and environmental concerns. Selection of higher boiling, less flammable solvents and solvent recycling are important.
Temperature Control Easily managed with heating mantles or oil baths.Efficient heat exchange is crucial. Use of jacketed reactors and careful monitoring of exotherms.
Purification Chromatography is common.Chromatography is often not feasible. Development of robust crystallization procedures is necessary.
Process Type Batch reactions are typical.Continuous flow processing can offer significant advantages in terms of safety, control, and efficiency.

Advanced Structural Characterization of 2 5 Methylpyridin 3 Yl Morpholine

Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's constitution and conformation. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be employed for the comprehensive structural analysis of 2-(5-Methylpyridin-3-yl)morpholine.

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be crucial for assigning the chemical shifts and establishing the connectivity of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 5-methylpyridine and morpholine (B109124) rings. The aromatic protons of the pyridine (B92270) ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl group protons on the pyridine ring would likely resonate as a singlet around δ 2.3-2.5 ppm. The protons of the morpholine ring would show more complex splitting patterns due to their diastereotopic nature and chair conformation, appearing in the upfield region. The proton at the C2 position of the morpholine ring, being attached to a carbon linked to the pyridine ring, would be expected at a downfield position compared to other morpholine protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment. The pyridine ring carbons would resonate in the aromatic region (δ 120-150 ppm), while the morpholine ring carbons would appear in the aliphatic region (δ 45-80 ppm). The methyl carbon would be observed at a characteristic upfield shift (around δ 15-20 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques would be instrumental in assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the pyridine and morpholine rings, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing the connectivity between the 5-methylpyridine and morpholine rings by showing long-range correlations (2-3 bonds) between protons and carbons. For instance, a correlation between the proton at C2 of the morpholine ring and the carbons of the pyridine ring would confirm the substitution pattern.

Based on the analysis of related structures, a predicted ¹H and ¹³C NMR data table is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Py-C2-~150
Py-C3-~135
Py-C4~7.5 (d)~138
Py-C5-~132
Py-C6~8.3 (s)~148
Py-CH₃~2.4 (s)~18
Mo-C2~4.5 (dd)~75
Mo-C3~3.0 (m), ~3.9 (m)~67
Mo-C5~2.8 (m), ~3.8 (m)~67
Mo-C6~3.2 (m), ~4.1 (m)~46
Mo-NHVariable-

Predicted chemical shifts are estimates based on analogous compounds and may vary depending on the solvent and other experimental conditions. d = doublet, s = singlet, dd = doublet of doublets, m = multiplet.

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O-C functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (morpholine)3300 - 3500 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=N, C=C (pyridine)1550 - 1650Stretching
C-O-C (morpholine)1050 - 1150Asymmetric Stretching

The presence of these bands would provide strong evidence for the proposed structure.

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₀H₁₄N₂O), the expected exact mass can be calculated. The observation of a molecular ion peak corresponding to this exact mass in the HRMS spectrum would provide unequivocal confirmation of the molecular formula.

Ion Calculated Exact Mass
[M+H]⁺179.1179
[M+Na]⁺201.0998

The fragmentation pattern observed in the mass spectrum would also offer further structural insights, for instance, showing fragments corresponding to the loss of the morpholine or methylpyridine moieties.

X-ray Crystallography of this compound and Co-crystal Structures

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Obtaining a single crystal of this compound suitable for X-ray diffraction would be a primary goal for its complete structural elucidation. The resulting crystal structure would confirm the connectivity of the atoms and provide precise bond lengths and angles. Furthermore, as the compound is chiral (due to the stereocenter at C2 of the morpholine ring), single-crystal X-ray diffraction of a resolved enantiomer or a salt with a chiral counter-ion would allow for the determination of its absolute configuration (R or S). This information is often critical for understanding its biological activity.

Currently, there are no publicly available reports of co-crystal structures of this compound with any biological target. However, if this compound were to be investigated as a potential drug candidate, obtaining such a co-crystal structure would be of immense value. It would reveal the precise binding mode of the ligand within the active site of its target protein, showing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's activity.

Conformational Analysis using Advanced Spectroscopic Techniques

The spatial arrangement of atoms in a molecule, or its conformation, can significantly influence its biological activity and physical properties. For a molecule like this compound, which contains a flexible morpholine ring, understanding its preferred conformations is of paramount importance.

As this compound possesses a chiral center at the C2 position of the morpholine ring, it can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying these chiral forms. This method measures the differential absorption of left- and right-circularly polarized light. While specific experimental CD data for this compound is not publicly available, a hypothetical analysis would involve dissolving the separated enantiomers in a suitable solvent and recording their CD spectra.

A typical CD spectrum would plot the difference in absorbance (ΔA) or molar ellipticity [θ] against wavelength. The resulting spectrum for each enantiomer would be a mirror image of the other, with positive and negative peaks (Cotton effects) corresponding to specific electronic transitions within the chiral molecule. The sign and magnitude of these Cotton effects provide valuable information about the absolute configuration and the conformational preferences of the chiral center and the molecule as a whole.

To gain a comprehensive understanding of the conformational landscape of this compound, a combination of computational modeling and experimental techniques is often employed.

Experimental Validation: Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can validate the computational findings. In a ¹H NMR spectrum, the coupling constants (J-values) between adjacent protons in the morpholine ring can provide information about the dihedral angles and thus the ring's conformation. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, which is characteristic of a chair conformation. While specific NMR data for this compound is not available in the public domain, studies on similar substituted morpholines have confirmed the prevalence of the chair conformation. researchgate.net

Polymorphism and Solid-State Characterization of this compound (Analytical Techniques)

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The characterization of these forms is crucial in fields such as pharmaceuticals and materials science. nih.gov

Powder X-ray Diffraction (PXRD) is a primary technique for identifying and characterizing crystalline solids. units.it Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph.

A hypothetical PXRD analysis of different crystalline forms of this compound would involve irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks at specific 2θ values, which are characteristic of the crystal lattice of the polymorph.

Hypothetical PXRD Data for Two Polymorphs of this compound

2θ Angle (°) - Form ARelative Intensity (%) - Form A2θ Angle (°) - Form BRelative Intensity (%) - Form B
8.51009.285
12.36513.8100
15.74016.550
19.18020.370
22.45523.160

This data is hypothetical and for illustrative purposes only.

The differences in the peak positions and intensities between Form A and Form B would unequivocally demonstrate the existence of two distinct crystalline forms.

Thermal analysis techniques are essential for investigating the phase transitions and thermal stability of a compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal important thermal events. For example, a sharp endothermic peak would indicate the melting point of a crystalline form. If the compound exhibits polymorphism, different polymorphs would typically have different melting points. The presence of multiple melting peaks or other thermal events like solid-solid transitions could indicate the conversion from a metastable polymorph to a more stable one upon heating. tainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show the temperature at which the compound begins to decompose. If the compound forms solvates or hydrates, TGA can quantify the amount of solvent or water loss upon heating, which would be observed as a distinct mass loss step at a temperature below the decomposition temperature. researchgate.net

Hypothetical Thermal Analysis Data for this compound

AnalysisObservationInterpretation
DSC (Form A) Sharp endotherm at 155 °CMelting point of Form A
DSC (Form B) Sharp endotherm at 168 °CMelting point of Form B
TGA No significant mass loss below 250 °CCompound is thermally stable and anhydrous
TGA Onset of decomposition at ~250 °CThermal decomposition begins

This data is hypothetical and for illustrative purposes only.

Pharmacological and Biochemical Evaluation of 2 5 Methylpyridin 3 Yl Morpholine in Vitro Studies

Target Identification and Validation Strategies

The initial step in characterizing a novel compound like 2-(5-Methylpyridin-3-yl)morpholine is to identify its molecular targets within a biological system. This process, known as target identification, is followed by target validation, which confirms that modulating the target will have the desired therapeutic effect.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds against a wide array of biological targets. nih.gov For a novel compound such as this compound, HTS would involve testing it against extensive libraries of known biological targets, including enzymes, receptors, and ion channels.

The process typically utilizes automated robotic systems to dispense the test compound into multi-well plates containing the target of interest and a detection system. scienceintheclassroom.org The detection system is designed to produce a signal (e.g., fluorescence, luminescence, or absorbance) that changes in the presence of a compound that interacts with the target. A "hit" is identified when a compound produces a signal that exceeds a predefined threshold. nih.gov

These hits provide preliminary indications of the compound's biological activity and guide further investigation. The data generated from HTS can be used to build a preliminary profile of the compound's selectivity and potential off-target effects.

Table 1: Illustrative Example of High-Throughput Screening Data

Compound IDTargetAssay TypeActivity (%)Hit Status
This compound Kinase AInhibition3.2No
This compound GPCR BAgonist85.1Yes
This compound Ion Channel CBlocker12.5No
This compound Protease DInhibition92.7Yes

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

When a compound is identified through phenotypic screening (i.e., it produces a desired effect in a cell-based assay), the next critical step is to identify its specific molecular target(s). This process is known as target deconvolution. Chemical proteomics is a powerful approach for target deconvolution.

One common method involves immobilizing the compound of interest, in this case, this compound, onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound will be captured on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified using techniques like mass spectrometry.

This approach can provide a direct identification of the proteins that physically interact with the compound, offering valuable insights into its mechanism of action.

Enzyme Inhibition and Activation Assays

Once a potential target class, such as enzymes, is identified, more focused assays are conducted to quantify the compound's effect on specific enzymes.

Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are common drug targets, particularly in oncology. If HTS suggests that this compound interacts with kinases, a kinase inhibition profile would be generated.

This involves testing the compound against a panel of different kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter measured in these assays, representing the concentration of the compound required to inhibit 50% of the kinase's activity. A lower IC50 value indicates greater potency. A compound that potently inhibits a specific kinase while having minimal effect on others is considered selective. For instance, some morpholine-containing compounds have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov

Table 2: Illustrative Kinase Inhibition Profile

Kinase TargetIC50 (nM) for this compound
Kinase A>10,000
Kinase B50
Kinase C2,500
Kinase D8,000

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

If initial screens suggest activity at G-protein coupled receptors (GPCRs) or ion channels, further investigation is warranted.

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. Typically, a radiolabeled ligand known to bind to the receptor is used. The assay measures the ability of the test compound, such as this compound, to displace the radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the Ki (inhibition constant).

Functional Assays: These assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. For GPCRs, this might involve measuring changes in downstream signaling molecules like cyclic AMP (cAMP) or calcium ions. For ion channels, techniques like patch-clamp electrophysiology can be used to measure the flow of ions through the channel in the presence of the compound.

Beyond kinases, a compound like this compound could potentially interact with a wide range of other enzyme systems. One such example is ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. Inhibition of RNR is a validated strategy in cancer therapy.

Enzyme inhibition assays for RNR would measure the conversion of ribonucleotides to deoxyribonucleotides in the presence of varying concentrations of the test compound. A reduction in the rate of this conversion would indicate inhibition. For example, some studies have shown that the generation of nitric oxide can inhibit ribonucleotide reductase activity. ambeed.com

Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no publicly available research data corresponding to the specific assays and evaluations requested in the provided outline.

Searches for in vitro studies on this specific compound's effects on cellular signaling pathways, its antiproliferative activity, immunomodulatory effects, or its kinetic and thermodynamic properties as measured by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) did not yield any relevant results.

The available scientific literature focuses on general methodologies such as SPR and ITC, or the biological activities of broader classes of compounds like morpholines or pyridine (B92270) derivatives. However, this information is not specific to "this compound" and therefore cannot be used to generate the requested article, which must focus solely on this particular compound.

To maintain scientific accuracy and adhere to the strict instruction of not introducing information outside the specified scope, the requested article cannot be generated. Creating content for the outlined sections would require fabricating data, which is contrary to the principles of providing factual and accurate information.

Biofilm Inhibition and Antimicrobial Activity (In Vitro)

Inhibition of Bacterial Growth and Biofilm Formation

No data is available on the ability of this compound to inhibit the growth of bacteria or the formation of biofilms.

Antifungal Activity Assessment

There are no published studies assessing the in vitro antifungal activity of this compound against any fungal species.

Other Biological Activities (e.g., Anti-inflammatory, Antioxidant, Anti-thrombolytic, Antileishmanial)

No research findings have been reported concerning the in vitro anti-inflammatory, antioxidant, anti-thrombolytic, or antileishmanial properties of this compound.

Table of Compounds Mentioned:

Elucidation of Molecular Mechanisms of Action for 2 5 Methylpyridin 3 Yl Morpholine

Deeper Insights into Primary Target Engagement

There is currently no specific information available in the scientific literature that identifies or characterizes the primary biological target(s) of 2-(5-Methylpyridin-3-yl)morpholine. Research dedicated to the elucidation of its direct molecular interactions and binding partners has not been published.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

The concepts of allosteric and orthosteric binding are fundamental in pharmacology, defining how a ligand interacts with its receptor. nih.govresearchgate.net Orthosteric ligands bind to the same site as the endogenous substrate, often acting as competitors. nih.gov In contrast, allosteric modulators bind to a different site on the target protein, inducing a conformational change that can enhance or inhibit the protein's activity. nih.govnih.gov However, in the context of this compound, there are no available studies to determine whether it acts as an allosteric modulator or an orthosteric ligand on any specific biological target.

Mechanistic Studies from Co-crystal Structures with Biological Macromolecules

The determination of a co-crystal structure provides invaluable insight into the precise binding mode and interactions of a compound with its target macromolecule. At present, there are no publicly available co-crystal structures of this compound in complex with any biological macromolecule.

Investigation of Downstream Signaling Pathways and Gene Expression Modulation

Research into the effects of this compound on downstream signaling pathways and its potential to modulate gene expression has not been reported. Consequently, there is no data to suggest which, if any, signaling cascades or gene regulatory networks are affected by this compound.

Role in Protein-Protein Interactions and Complex Formation

Protein-protein interactions (PPIs) are crucial for a vast array of cellular functions, and their modulation represents a significant area of drug discovery. beilstein-journals.orgbeilstein-journals.org Small molecules can act as inhibitors or stabilizers of these interactions. nih.govscripps.edu However, there is no scientific evidence to indicate that this compound plays a role in mediating or disrupting any specific protein-protein interactions or the formation of protein complexes.

Cellular Uptake, Localization, and Subcellular Distribution (In Vitro)

The cellular permeability and subsequent subcellular localization of a compound are critical determinants of its biological activity. nih.gov Studies employing techniques such as fluorescence microscopy are often used to track the distribution of compounds within cells. nih.gov For this compound, there are no published in vitro studies detailing its cellular uptake mechanisms, efficiency of cell entry, or its distribution among different subcellular compartments such as the mitochondria, lysosomes, or nucleus.

Induction or Inhibition of Specific Cellular Processes (e.g., Autophagy, Apoptosis - Molecular Pathways)

Cellular processes like autophagy and apoptosis are fundamental to cellular homeostasis and are often modulated by chemical compounds. Apoptosis, or programmed cell death, can be induced through various molecular pathways. nih.gov For instance, some morpholine (B109124) derivatives have been shown to induce apoptosis in cancer cells by elevating levels of proteins like p53 and Fas. nih.gov However, there is no specific research available that has investigated the effects of this compound on either the induction or inhibition of autophagy or apoptosis, nor have any associated molecular pathways been elucidated.

Structure Activity Relationship Sar Studies of 2 5 Methylpyridin 3 Yl Morpholine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of 2-(5-Methylpyridin-3-yl)morpholine derivatives is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and morpholine (B109124) rings. Researchers have systematically introduced various chemical groups to probe the electronic, steric, and conformational effects on activity.

Electronic and Steric Modifications on the Pyridine Ring

The pyridine ring is a key feature, often involved in critical interactions with target proteins. Modifications to this ring can significantly alter a compound's affinity and efficacy.

Substituent Position and Type : The position of substituents on the pyridine ring is critical. For instance, in related nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, moving a nitrogen atom within a quinoline (B57606) ring system (a fused pyridine) significantly impacted inhibitory activity. chemrxiv.org The introduction of a methyl group at the 5-position, as in the parent compound, is a key feature. In studies of related pyridine derivatives, the number and position of electron-donating methoxy (B1213986) groups were directly correlated with antiproliferative activity, with an increased number of such groups leading to higher potency. mdpi.com

Electronic Effects : The electronic nature of substituents can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds. researchgate.net Introducing electron-withdrawing groups like fluorine can interfere with receptor activation. For example, in deschloroepibatidine analogues, a 2'-fluoro group on the pyridine ring combined with bulky 3'-substituents resulted in potent antagonists. nih.gov In a series of tetrahydroquinoline derivatives, which feature a related nitrogen-containing ring, benzamide (B126) substituents with highly electron-withdrawing trifluoromethyl groups showed greater cytotoxicity than those with less electronegative fluorine atoms. mdpi.com

Steric Bulk : The size of substituents on the pyridine ring also plays a major role. In a series of nAChR partial agonists, incorporating bulky side chains at the 5-position of the pyridine ring led to highly potent and selective compounds. nih.gov Conversely, for some targets, bulky groups can diminish activity. In analogues of epibatidine, a bulky substituted phenyl group at the 3'-position of the pyridine ring was well-tolerated and did not interfere with recognition at α4β2-nAChRs. nih.gov

Table 1: Effect of Pyridine Ring Substituents on Biological Activity in Related Compounds

Compound SeriesModificationEffect on ActivityReference
Pyridine DerivativesIncreased number of OMe groupsIncreased antiproliferative activity (lower IC50) mdpi.com
Deschloroepibatidine AnaloguesAddition of 2'-Fluoro groupShift from agonist to antagonist activity nih.gov
Aristoquinoline DerivativesNitrogen moved to 5'-position of quinolineIncreased potency at α3β4 nAChR chemrxiv.org
1-(pyridin-3-yl)-1,4-diazepane AnaloguesBulky side chain at pyridine 5-positionHigh potency and selectivity as α4β2* nAChR partial agonists nih.gov

Conformational Constraints and Rigidification of the Morpholine Moiety

The flexibility of the morpholine ring can be a disadvantage, potentially leading to a loss of entropy upon binding to a target. Introducing conformational constraints is a common strategy to pre-organize the molecule into its bioactive conformation, thereby enhancing potency.

SAR studies on various compound classes have shown that rigidification can be highly beneficial. For example, in a series of α7 nAChR agonists, replacing flexible side chains with conformationally rigidified cyclic amines resulted in active compounds. nih.gov Similarly, in the development of mTOR inhibitors, bridged morpholine moieties were designed to penetrate deeper into the binding pocket, leading to more potent and selective inhibition. e3s-conferences.org Compounds containing a 3,5-ethylene bridged morpholine, in particular, showed potent activity. e3s-conferences.org This suggests that creating bicyclic or spirocyclic derivatives of this compound could lock the morpholine ring in a favorable conformation for target binding.

Identification of Key Pharmacophoric Elements for Optimal Target Interaction

A pharmacophore model for this class of compounds typically includes several key features essential for biological activity. The morpholine moiety itself is considered a special pharmacophore due to its wide range of pharmacological activities. e3s-conferences.orgnih.gov

Key interacting elements often include:

The Pyridine Nitrogen : This atom frequently acts as a hydrogen bond acceptor, a critical interaction for anchoring the ligand in the target's binding site.

The Morpholine Oxygen : The oxygen atom can also participate in hydrogen bonding. In studies of PI3K inhibitors, the oxygen atom of the morpholine ring forms a hydrogen bond with residues in the catalytic active site of the enzyme. researchgate.net

The Morpholine Nitrogen : This basic nitrogen is often protonated at physiological pH, allowing for ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the target protein.

The Aromatic Ring System : The pyridine ring provides a scaffold for π-π stacking interactions with aromatic amino acid residues such as tyrosine or phenylalanine.

The spatial relationship between the hydrogen bond acceptor (pyridine N), the basic center (morpholine N), and the hydrophobic methyl group on the pyridine ring is crucial for high-affinity binding.

Lead Optimization Strategies Based on SAR Data

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. ijddd.com For derivatives of this compound, SAR data provides a roadmap for rational drug design. ijddd.comresearchgate.net

Strategies informed by SAR include:

Potency Enhancement : Based on findings that substituents at the 5-position of the pyridine ring can enhance potency, further exploration of different groups at this position is a logical step. nih.gov This could involve varying the size, electronics, and lipophilicity of the substituent.

Selectivity Improvement : If the parent compound shows activity at multiple targets, modifications can be made to enhance selectivity. For example, N-methylation of a related pyridyldiamine compound led to a tenfold drop in binding affinity at certain nAChR subtypes while improving selectivity for β2-containing subunits over β4-containing ones. nih.gov

Improving Physicochemical Properties : In the optimization of related CNS-penetrating antihistamines, incorporating additional heteroatoms into the core structure (e.g., changing a piperidine (B6355638) to a morpholine) was used to reduce pKa and logP, leading to improved CNS profiles. nih.gov

This iterative process of synthesis and testing, guided by SAR, is fundamental to transforming a lead compound into a viable drug candidate. researchgate.netnih.gov

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a powerful tool in lead optimization. nih.gov This strategy can be used to improve potency, selectivity, or metabolic stability.

Morpholine Ring Replacement : The morpholine moiety itself can be replaced. In extensive SAR studies of the PI3K inhibitor ZSTK474, the morpholine group was replaced with various 2-aminoethyl functionalities. nih.gov Replacing one of the morpholine groups with ethanolamine (B43304) retained high potency towards the PI3Kα isoform but decreased activity against the PI3Kδ and PI3Kβ isoforms, demonstrating that such a change can significantly impact isoform selectivity. nih.gov

Linker and Core Scaffold Replacement : In other compound series, linkers between aromatic systems have been subject to bioisosteric replacement. The substitution of an alkyne linker with an amide group in a series of mGluR5 antagonists was explored to create novel structures, although most variations to the amide template were not well-tolerated. nih.gov

Pyridine Ring Bioisosteres : The pyridine ring can be replaced with other heterocycles. In the search for nAChR ligands, replacing a quinoline core with an imidazole (B134444) or a benzofuran (B130515) was tested to determine the necessity of the nitrogen atom for activity. chemrxiv.org

Table 2: Impact of Bioisosteric Replacement on Activity in ZSTK474 Analogs

CompoundMorpholine ReplacementPI3Kα Inhibition (IC50, nM)PI3Kδ Inhibition (IC50, nM)Reference
ZSTK474 (1)None (Morpholine)5.03.9 nih.gov
Analog 6aEthanolamine9.9~9.8 (2.5-fold decrease) nih.gov
Analog 6bDiethanolamine (B148213)3.7~9.8 (2.5-fold decrease) nih.gov

Influence of Stereochemistry on Biological Potency and Selectivity

Since this compound possesses a chiral center at the C2 position of the morpholine ring, its stereochemistry is a critical determinant of biological activity. The two enantiomers, (R) and (S), can exhibit significantly different potencies and selectivities because biological targets are themselves chiral. nih.govnih.gov

Generally, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to side effects. nih.gov For instance, in a study of chiral 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for biological action, potentially due to stereoselective cellular uptake. nih.govnih.gov

Therefore, the synthesis and evaluation of individual enantiomers of this compound derivatives are essential. Determining the absolute stereochemistry of the more active enantiomer provides critical information about the three-dimensional arrangement of the pharmacophore required for optimal interaction with the target protein.

Advanced Analytical Method Development for 2 5 Methylpyridin 3 Yl Morpholine

Chromatographic Methods for Purity Analysis and Quantification

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the means to separate, identify, and quantify the target compound and any associated impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like 2-(5-Methylpyridin-3-yl)morpholine. The optimization of an HPLC method involves a systematic evaluation of various parameters to achieve the desired separation efficiency, resolution, and analysis time.

A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice for analyzing the purity of this compound. The optimization process would focus on the stationary phase, mobile phase composition, pH, and detection wavelength. Given the basic nature of the pyridine (B92270) and morpholine (B109124) rings, a buffered mobile phase is crucial to ensure symmetrical peak shapes and reproducible retention times. The use of a C18 column with end-capping is common to minimize interactions with residual silanols.

Key Optimization Parameters:

Stationary Phase: A C18 or a phenyl-hexyl column would be a suitable starting point, offering a good balance of hydrophobicity and potential for π-π interactions with the pyridine ring.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. Gradient elution is often preferred over isocratic elution to effectively separate impurities with a wide range of polarities.

pH: The pH of the aqueous component of the mobile phase is critical. For a basic compound like this compound, maintaining the pH in the acidic range (e.g., 3-4) would ensure the compound is in its protonated form, leading to better peak shape and retention on a reversed-phase column.

Detection: The chromophoric pyridine ring allows for straightforward UV detection. A photodiode array (PDA) detector would be advantageous for method development, as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral data to assess peak purity.

Hypothetical Optimized HPLC Method:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 262 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, GC can be a valuable tool for monitoring volatile starting materials or potential by-products from its synthesis.

For instance, if a volatile precursor is used in the synthesis of this compound, a GC method with a flame ionization detector (FID) could be developed to quantify its residual levels in the final product. Should direct analysis of the compound be necessary, derivatization to increase its volatility and thermal stability would be required. A common derivatization strategy for compounds with active hydrogens (like the N-H in the morpholine ring) is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Since this compound possesses a chiral center at the C2 position of the morpholine ring, it can exist as a pair of enantiomers. In pharmaceutical development, it is often necessary to control the enantiomeric purity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

The development of a chiral HPLC method involves screening a variety of chiral stationary phases (CSPs) and mobile phases to find a system that provides adequate enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in separating a wide range of chiral compounds.

Hypothetical Chiral HPLC Method:

Parameter Condition
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C

| Detection Wavelength | 262 nm |

Mass Spectrometry (MS) Applications Beyond Basic Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for both qualitative and quantitative analysis.

Understanding the potential metabolic fate of a compound is crucial, even at the early stages of development. In vitro analytical studies using systems like liver microsomes can provide valuable insights into potential metabolic pathways. LC-MS/MS is the primary technique for identifying metabolites formed in such systems.

In a typical experiment, this compound would be incubated with liver microsomes and cofactors. The resulting mixture would then be analyzed by LC-MS/MS. By comparing the mass spectra of the samples with and without the active microsomal enzymes, potential metabolites can be identified. The high resolution and accuracy of modern mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns can help to elucidate their structures.

Plausible Metabolic Transformations for Identification:

Oxidation: Addition of an oxygen atom (+16 Da) is a common metabolic pathway. This could occur on the pyridine ring, the methyl group, or the morpholine ring.

N-dealkylation: Cleavage of the morpholine ring could lead to the formation of various degradation products.

Glucuronidation: Conjugation with glucuronic acid (+176 Da) is a common phase II metabolic pathway.

For the sensitive and selective quantification of this compound in various matrices, a quantitative LC-MS/MS assay is the method of choice. This technique offers superior sensitivity and selectivity compared to HPLC-UV by monitoring specific mass transitions.

The development of a quantitative LC-MS/MS assay involves optimizing the ionization source parameters and selecting specific precursor-to-product ion transitions for both the analyte and a suitable internal standard (often a stable isotope-labeled version of the analyte). A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for this purpose.

Hypothetical Quantitative LC-MS/MS Assay Parameters:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ion (m/z) A specific fragment ion resulting from the collision-induced dissociation of the precursor ion
Internal Standard Deuterated this compound
Sample Preparation Protein precipitation followed by centrifugation

| Calibration Range | e.g., 0.1 - 1000 ng/mL |

This type of assay would be crucial for a variety of applications, including solubility studies, in vitro permeability assays, and other analytical assessments requiring low detection limits.

Spectrophotometric Quantification Methods

Spectrophotometric methods are widely utilized for the quantitative analysis of pharmaceutical compounds due to their simplicity, speed, and cost-effectiveness. These techniques rely on the principle that every compound absorbs or emits light over a specific wavelength range.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for determining the concentration of this compound in a solution. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

To establish a quantitative method, a calibration curve is first constructed by preparing a series of standard solutions of this compound of known concentrations. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax). The λmax for pyridine derivatives typically falls in the UV region. mdpi.com A plot of absorbance versus concentration should yield a straight line, the equation of which can be used to determine the concentration of unknown samples. The choice of solvent is crucial as it can influence the absorption spectrum of the compound. researchgate.net

Table 1: Illustrative Data for UV-Vis Spectroscopic Quantification of this compound

Concentration (µg/mL)Absorbance at λmax
50.152
100.305
150.458
200.610
250.763

This table presents hypothetical data for illustrative purposes.

Fluorescence Spectroscopy (if applicable)

Fluorescence spectroscopy is another sensitive technique that can be employed for quantification, provided that the compound of interest exhibits fluorescence. Many pyridine derivatives are known to be fluorescent. mdpi.comrsc.org The fluorescence emission of a compound occurs at a longer wavelength than its absorption. The intensity of the emitted light is directly proportional to the concentration of the analyte, offering high sensitivity and specificity.

The applicability of fluorescence spectroscopy to this compound would first require an investigation of its photoluminescent properties. This would involve determining its excitation and emission wavelengths. Similar to UV-Vis spectroscopy, a calibration curve would be generated by plotting fluorescence intensity against a series of known concentrations. The presence of a pyridine moiety suggests potential for fluorescence, possibly influenced by solvent polarity and pH. rsc.orgresearchgate.netresearchgate.net

Table 2: Hypothetical Fluorescence Data for this compound

Concentration (ng/mL)Fluorescence Intensity (a.u.)
10150
20302
30448
40605
50751

This table presents hypothetical data for illustrative purposes.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification, characterization, and quantification of impurities present in a drug substance. pharmaguideline.commedwinpublishers.com These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. pharmaguideline.comnih.gov Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines on the reporting and control of impurities. nih.govjocpr.com

The analysis of degradation products is a critical component of stability testing. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, heat, light, and oxidation, are performed to identify potential degradation products. nih.govmdpi.com This information is crucial for establishing the shelf-life and storage conditions of the drug product.

Various analytical techniques are employed for impurity profiling and degradation product analysis, with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) being the most powerful. nih.govresearchgate.net This combination allows for the separation of the main compound from its impurities and degradation products, followed by their identification based on their mass-to-charge ratio.

Table 3: Potential Impurities and Degradation Products of this compound

Type Potential Impurity/Degradation Product Origin
Process-Related ImpurityStarting materials for synthesisIncomplete reaction or purification
Process-Related ImpurityReagents, solvents, catalystsResidual from synthesis
Degradation ProductOxidized morpholine ringOxidative degradation
Degradation ProductHydrolyzed morpholine ringAcidic or basic hydrolysis
Degradation ProductPhotodegradation productsExposure to light

This table provides a general overview of potential impurities and is not based on specific experimental data for this compound.

Validation of Analytical Methods (e.g., ICH Guidelines)

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. amsbiopharma.comeuropa.eu The ICH has established comprehensive guidelines (Q2(R2)) that are widely accepted by regulatory authorities globally. europa.eueuropa.eufda.gov The validation process ensures that the analytical method is reliable, reproducible, and provides accurate results. amsbiopharma.comscispace.com

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. amsbiopharma.comeuropa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.comnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 4: Typical Acceptance Criteria for Analytical Method Validation (based on ICH Guidelines)

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Recovery of 98.0% to 102.0%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%
Precision (Intermediate) Relative Standard Deviation (RSD) ≤ 3%
Specificity No interference from placebo and known impurities
Robustness RSD of results should be within acceptable limits

These are general acceptance criteria and may vary depending on the specific application and regulatory requirements.

Future Research Directions and Translational Potential of 2 5 Methylpyridin 3 Yl Morpholine

Exploration of Novel Biological Targets and Therapeutic Areas (Conceptual, no clinical trials)

The morpholine (B109124) heterocycle is a component of numerous approved and experimental drugs, valued for its favorable biological and metabolic properties. nih.gov The future exploration of 2-(5-Methylpyridin-3-yl)morpholine could uncover novel biological targets and therapeutic applications. The weak basicity of the morpholine nitrogen and the presence of the oxygen atom can facilitate a range of hydrophilic and lipophilic interactions, potentially improving solubility and permeability across biological barriers like the blood-brain barrier. nih.govcapes.gov.brnih.gov

Conceptually, this compound could be investigated for its activity against a variety of targets. Given that morpholine-containing compounds have shown activity in the central nervous system (CNS), exploring targets related to neurodegenerative diseases, mood disorders, and pain could be a fruitful avenue. nih.govcapes.gov.brnih.govacs.orgresearchgate.net For instance, morpholine scaffolds have been investigated for the inhibition of enzymes like β-secretase (BACE-1), which is relevant to Alzheimer's disease. nih.govacs.org Additionally, the modulation of neuroreceptors, such as cannabinoid receptors, has been observed with morpholine-containing molecules, suggesting a potential role in pain management and other neurological conditions. nih.govacs.org

Beyond the CNS, the structural motif of this compound could be relevant in oncology. The morpholine ring is a key feature in some anticancer agents, such as the PI3K inhibitor GDC-0941 and the EGFR inhibitor gefitinib. wikipedia.org Therefore, screening this compound against a panel of kinases and other cancer-related targets is a logical next step. The pyridine (B92270) ring can also be a key interaction motif, and its substitution pattern can be modified to fine-tune activity and selectivity.

Design of Advanced Chemical Probes and Tools for Biological Research

The structural features of this compound make it an attractive starting point for the design of chemical probes. These tools are invaluable for elucidating biological pathways and validating new drug targets. By functionalizing the morpholine or pyridine rings, it is possible to introduce reporter tags, such as fluorescent dyes or biotin, or photo-reactive groups for target identification studies.

For instance, a fluorescently labeled version of this compound could be used in high-content screening and cellular imaging to visualize its subcellular localization and interaction with potential binding partners. Biotinylated derivatives could be employed in pull-down assays to isolate and identify its protein targets from cell lysates. Furthermore, the development of photo-affinity probes would allow for the covalent labeling of target proteins upon UV irradiation, providing a powerful method for target validation.

Potential for Combination Strategies with Other Modalities (Conceptual)

In many complex diseases, combination therapies that target multiple pathways simultaneously are becoming increasingly common. The unique, and as yet uncharacterized, mechanism of action of this compound could make it a suitable candidate for combination with existing drugs.

Conceptually, if this compound is found to have, for example, modest anti-proliferative activity in cancer cells, it could be combined with a cytotoxic agent or an immune checkpoint inhibitor. The goal would be to achieve synergistic effects, where the combination is more effective than the sum of its individual components. This could potentially allow for lower doses of each agent, thereby reducing toxicity and the likelihood of drug resistance. Similarly, in the context of neurodegenerative diseases, it could be combined with agents that target different aspects of the disease pathology, such as protein aggregation and neuroinflammation.

Innovation in Synthetic Methodologies for Related Scaffolds

The synthesis of morpholine-containing compounds is a well-studied area of organic chemistry, with numerous established methods. nih.gov However, there is always room for innovation, particularly in the development of more efficient, scalable, and environmentally friendly synthetic routes. Future research could focus on developing novel methods for the synthesis of this compound and its analogs.

This could involve the use of new catalysts, flow chemistry techniques, or the development of one-pot multi-component reactions. nih.gov For example, adapting methodologies for the synthesis of substituted morpholines could lead to more diverse libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net Innovations in this area would not only benefit the study of this specific compound but could also be applied to the synthesis of other morpholine-containing molecules of medicinal interest. The development of scalable synthetic routes is particularly important for the industrial production of such compounds.

Intellectual Property and Patent Landscape Analysis (Academic Perspective)

From an academic perspective, an analysis of the patent landscape surrounding this compound and related structures can reveal areas of innovation and potential for new intellectual property. While a comprehensive search is beyond the scope of this article, a review of patent databases would likely show numerous patents covering the synthesis and application of morpholine derivatives in various therapeutic areas.

For example, patents exist for the preparation of morpholine derivatives as therapeutic agents, including those with applications in the CNS and as anticancer agents. google.comgoogle.com There are also patents covering the synthesis of intermediates like 2-chloro-5-methylpyridine, which could potentially be used in the synthesis of this compound. epo.org An academic analysis of this landscape could identify "white space" where novel compositions of matter, synthetic methods, or therapeutic uses could be patented. This would be crucial for any future efforts to translate academic discoveries into clinical applications.

Challenges and Opportunities in Developing Morpholine-Containing Chemical Entities (Conceptual)

The development of any new chemical entity for therapeutic use is fraught with challenges, and morpholine-containing compounds are no exception. One of the primary challenges is achieving the desired balance of efficacy, safety, and pharmacokinetic properties. nih.govcapes.gov.brnih.gov While the morpholine ring can improve properties like solubility, it can also introduce metabolic liabilities. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(5-Methylpyridin-3-yl)morpholine, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example:

  • Nucleophilic substitution : Reacting 5-methylpyridin-3-amine with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring, similar to methods used for 2-(4-Chlorophenyl)morpholine .
  • Palladium-catalyzed coupling : Attaching pre-functionalized pyridine and morpholine moieties, as demonstrated in the synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine . Key factors include solvent polarity (e.g., DMF for solubility), temperature (80–120°C), and catalyst loading (0.5–5 mol% Pd). Optimization via Design of Experiments (DoE) is recommended to balance yield (60–85%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl group at pyridine C5, morpholine ring integration). Chemical shifts for pyridine protons typically appear at δ 8.3–8.7 ppm .
  • LCMS/HRMS : For molecular ion confirmation (expected m/z ~205 [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : To assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : If crystalline, to resolve 3D conformation (e.g., torsion angles between pyridine and morpholine rings) .

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., pyridine N as a hydrogen bond acceptor) .
  • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and stability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for morpholine derivatives targeting biological pathways?

  • Aryl hydrocarbon receptor (AHR) antagonism : Derivatives like GNF351 (containing 5-methylpyridin-3-yl) show competitive inhibition via π-π stacking and hydrophobic interactions with AHR’s ligand-binding domain .
  • Cytotoxicity : Morpholine’s electron-rich N atom enhances DNA intercalation, as seen in analogs like 2-(4-Chlorophenyl)morpholine .
  • Substituent effects : Methyl groups at pyridine C5 improve metabolic stability, while bulkier groups (e.g., tert-butylthio) reduce solubility but increase target affinity .

Q. How can researchers resolve contradictions in reported biological activity data for morpholine derivatives?

Contradictions (e.g., variable IC50 values across studies) may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., MTT vs. ATP luminescence) .
  • Off-target effects : Use selective antagonists (e.g., GNF351 for AHR) to confirm target specificity .
  • Physicochemical factors : Control for logP (optimal 2–4) and solubility (e.g., DMSO stock concentration ≤0.1%) to avoid aggregation artifacts .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?

  • Directed ortho-metalation : Use directing groups (e.g., pyridine N-oxide) to install substituents at specific positions .
  • Protecting groups : Temporarily block the morpholine oxygen with tert-butyldimethylsilyl (TBS) to prevent side reactions during pyridine modifications .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) and improve yields in SNAr reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.